Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl ester group at the 5-position and a 3-aminopyrrolidinyl group at the 2-position
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to have neuroprotective and anti-inflammatory properties . These compounds interact with human microglia and neuronal cell models .
Mode of Action
Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Aminopyrrolidinyl Group: The 3-aminopyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a halogenated pyrimidine intermediate.
Esterification: The ethyl ester group is introduced through esterification reactions, typically involving the reaction of the carboxylic acid derivative of the pyrimidine with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace halogen atoms or other leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-((1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: This compound also features a pyrimidine ring with similar substituents but differs in the specific functional groups and their positions.
Indole Derivatives: Compounds like indole-3-acetic acid, which also have heterocyclic structures and are used in various biological applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-2-17-10(16)8-5-13-11(14-6-8)15-4-3-9(12)7-15/h5-6,9H,2-4,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWBDUYCTYSQLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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